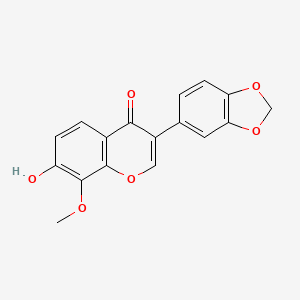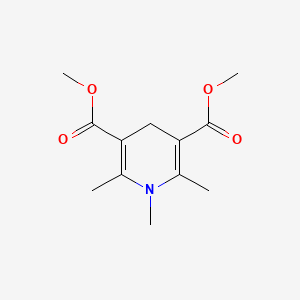
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol
Métodos De Preparación
The synthesis of Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen donor in reductive amination and conjugate reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include pyridine derivatives and reduced amines.
Aplicaciones Científicas De Investigación
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: The compound has been studied for its potential antioxidant and neuroprotective properties.
Medicine: It serves as a precursor for the synthesis of cardiovascular drugs, particularly calcium channel blockers.
Industry: It is used as a feed additive to promote the growth and health of livestock.
Mecanismo De Acción
The mechanism of action of Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological membranes and enzymes. It can inhibit the oxidation of lipids in cell membranes, thereby protecting cells from oxidative damage. The compound also influences the activity of enzymes involved in metabolic pathways, such as heme synthesis and hepatic heme oxygenase-1 induction.
Comparación Con Compuestos Similares
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is similar to other 1,4-dihydropyridine derivatives, such as:
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate These compounds share similar structural features and biological activities but differ in their substituents and specific applications. This compound is unique due to its specific methyl and carboxylate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
91645-64-6 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
dimethyl 1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C12H17NO4/c1-7-9(11(14)16-4)6-10(12(15)17-5)8(2)13(7)3/h6H2,1-5H3 |
Clave InChI |
RZGJJZGYMBSLQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(=C(N1C)C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
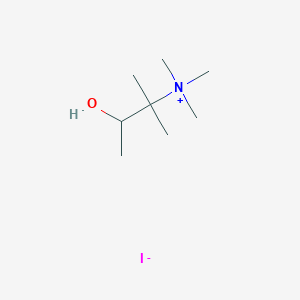
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
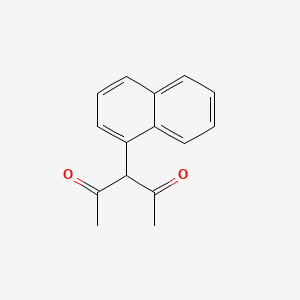
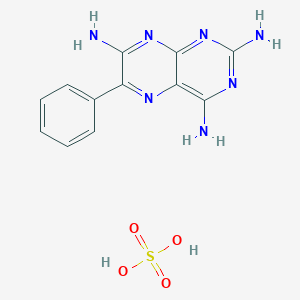
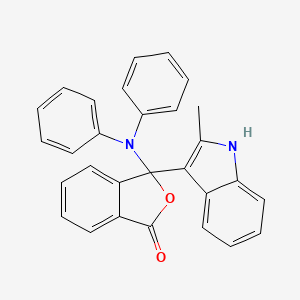
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
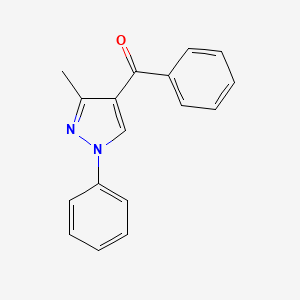
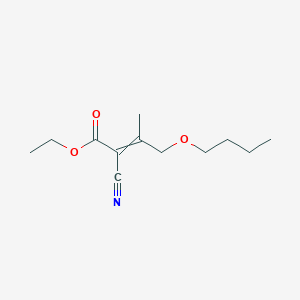
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
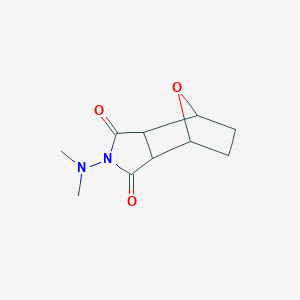
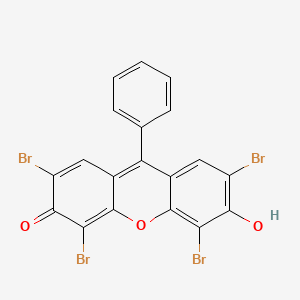
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
